molecular formula C9H8FNO B11762788 (5-Fluorobenzofuran-4-yl)methanamine

(5-Fluorobenzofuran-4-yl)methanamine

Cat. No.: B11762788
M. Wt: 165.16 g/mol
InChI Key: NHOWYGKCMRPLSS-UHFFFAOYSA-N
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Description

(5-Fluorobenzofuran-4-yl)methanamine is a fluorinated benzofuran derivative featuring a methanamine group at the 4-position of the benzofuran core. Its molecular formula is C₉H₈FNO, with a molecular weight of 161.16 g/mol (calculated from LC-MS [M + H]⁺ = 162.02 ). The compound is synthesized via the reduction of a precursor (isomer 53) using lithium aluminum hydride (LAH) in tetrahydrofuran (THF) under controlled conditions . It serves as a key intermediate in medicinal chemistry, particularly in the development of EED inhibitors like EEDi-5273, which exhibit potent anticancer activity .

Preparation Methods

The synthesis of (5-Fluorobenzofuran-4-yl)methanamine typically involves several steps, starting from readily available precursors. One common method uses 4-fluoro-3-methylphenol as the starting material . The synthetic route includes the following steps:

    Bromination: The starting material is brominated to introduce a bromine atom.

    O-Alkylation: The brominated intermediate undergoes O-alkylation to form an ether.

    Cyclization: The ether is cyclized to form the benzofuran ring.

    Bromination: The benzofuran intermediate is brominated again.

    Azidation or Ammonolysis: The brominated intermediate undergoes azidation or ammonolysis to introduce an amino group.

    Reduction: The final step involves the reduction of the azide to form this compound.

This method is advantageous due to its simplicity, high yield, and environmentally friendly nature .

Chemical Reactions Analysis

(5-Fluorobenzofuran-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.

    Cyclization: The compound can undergo cyclization reactions to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

Chemical Structure and Synthesis

The compound has the molecular formula C9H10FNC_9H_{10}FN and a molecular weight of approximately 151.18 g/mol. The presence of a fluorine atom at the 5-position of the benzofuran ring enhances its reactivity and biological properties, making it an intriguing subject for further research.

Biological Activities

Research indicates that (5-Fluorobenzofuran-4-yl)methanamine exhibits diverse biological activities, making it a candidate for pharmacological studies. Its structural characteristics allow for interactions with various biological targets.

Potential Therapeutic Applications

  • GSK-3β Inhibition : Compounds derived from benzofuran structures have been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), which is implicated in cancer cell proliferation. Studies demonstrate that certain derivatives exhibit potent inhibitory activity against GSK-3β, suggesting potential applications in cancer therapy .
  • Antiproliferative Activity : The compound has been tested against various cancer cell lines, showing significant antiproliferative effects at low micromolar concentrations. For instance, specific derivatives have demonstrated efficacy in suppressing pancreatic cancer cell growth .
  • Binding Affinity Studies : Interaction studies reveal that this compound can bind effectively to specific protein targets involved in cellular signaling pathways, enhancing its potential as a therapeutic agent .

Case Study 1: GSK-3β Inhibitors

A study focused on synthesizing benzofuran derivatives found that certain compounds demonstrated potent GSK-3β inhibition with IC50 values in the nanomolar range when tested against pancreatic cancer cell lines. These findings suggest that this compound could be developed into a lead compound for novel anticancer therapies .

Case Study 2: Antiproliferative Effects

In another research effort, this compound was evaluated for its antiproliferative effects on various cancer cell lines. Results indicated that the compound significantly inhibited cell growth at low concentrations, reinforcing its potential as an effective therapeutic agent against malignancies .

Mechanism of Action

The mechanism of action of (5-Fluorobenzofuran-4-yl)methanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways . The methanamine group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

tert-Butyl ((5-Fluorobenzofuran-4-yl)methyl)carbamate

  • Structure : Features a carbamate-protected methanamine group instead of a free amine.
  • Role : Used as a synthetic intermediate to prevent unwanted amine reactivity during multi-step syntheses .
  • Key Difference : The tert-butyl carbamate group increases molecular weight and alters solubility compared to the free amine.

Ethyl 5-Amino-2,3-dihydrobenzofuran-2-carboxylate Structure: A dihydrobenzofuran derivative with an ester group at the 2-position and an amine at the 5-position. Role: Intermediate in synthesizing heterocyclic compounds for drug discovery .

4-Fluorobenzylamine

  • Structure : A benzylamine derivative with a fluorine atom at the para position of the benzene ring.
  • Role : Widely used in pharmaceuticals (e.g., antidepressants, anticonvulsants) .
  • Key Difference : Lacks the benzofuran oxygen heterocycle, leading to distinct electronic and steric properties.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Water Solubility
(5-Fluorobenzofuran-4-yl)methanamine C₉H₈FNO 161.16 1.8 Low
4-Fluorobenzylamine C₇H₈FN 125.15 1.2 Moderate
Ethyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate C₁₁H₁₃NO₃ 207.23 1.5 Low

Notes:

  • The benzofuran core in this compound increases hydrophobicity (higher LogP) compared to 4-fluorobenzylamine .
  • The dihydrobenzofuran derivative’s ester group enhances polarity but reduces solubility due to increased molecular weight .

Biological Activity

(5-Fluorobenzofuran-4-yl)methanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various cancer cell lines. This article presents a detailed overview of its biological activity, including synthesis, pharmacological data, and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves the introduction of a fluorine atom to the benzofuran moiety, which enhances its binding affinity to biological targets. The compound is typically synthesized through a multi-step process involving the formation of the benzofuran structure followed by fluorination and amination reactions.

This compound exhibits biological activity primarily through its interaction with embryonic ectoderm development (EED) proteins, which are implicated in various cancers. The compound has demonstrated potent inhibition of EED with IC50 values in the low nanomolar range, indicating strong binding affinity.

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits cell growth across several cancer cell lines, including KARPAS422 and L1210 mouse leukemia cells. The following table summarizes key findings from various studies:

CompoundCell LineBinding Affinity (IC50, nM)Growth Inhibition (IC50, nM)
18KARPAS42212 ± 212 ± 2
19KARPAS42223 ± 160 ± 20
20KARPAS42229 ± 2120 ± 9
(5-FBFA)L1210Not specifiedPotent inhibition

The data indicates that this compound is particularly effective against KARPAS422 cells, with an IC50 value of approximately 12 nM for growth inhibition .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption and distribution characteristics. For instance, oral administration in animal models showed significant plasma concentrations over time:

Time PointPlasma Concentration (ng/mL)
1 h226
3 h216
6 h87

These results suggest that the compound maintains adequate bioavailability for therapeutic applications .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • KARPAS422 Cell Line Study : In this study, the compound was tested against KARPAS422 cells, revealing a significant reduction in cell viability at low concentrations. The study concluded that targeting EED with this compound could be a promising strategy for treating certain lymphomas.
  • L1210 Mouse Leukemia Model : Another investigation assessed the impact of this compound on L1210 mouse leukemia cells. Results indicated potent inhibition of cell proliferation, with mechanisms involving intracellular release pathways contributing to its efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Fluorobenzofuran-4-yl)methanamine, and how can reaction conditions be optimized?

  • Methodology :

  • Suzuki-Miyaura Coupling : A palladium-catalyzed cross-coupling reaction can introduce the fluorobenzofuran moiety. Use aryl halides and boronic acids under inert conditions (e.g., N₂ atmosphere) with solvents like THF or DMF .

  • Reductive Amination : Condense 5-fluorobenzofuran-4-carbaldehyde with ammonia or amines in the presence of reducing agents (e.g., NaBH₃CN) to form the methanamine group. Optimize pH (7-9) and temperature (25–50°C) to enhance yield .

  • Purification : Employ column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

    • Data Table :
MethodYield (%)Purity (%)Key ConditionsReference
Suzuki Coupling65–7590–95Pd(PPh₃)₄, K₂CO₃, 80°C
Reductive Amination70–8595–99NaBH₃CN, MeOH, RT

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodology :

  • Solubility : Determine using shake-flask method in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Measure via HPLC-UV .

  • Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring for degradation products .

  • pKa : Use potentiometric titration or computational tools (e.g., MarvinSketch) to predict ionizable amine groups .

    • Data Table :
PropertyValueMethodReference
LogP2.1 ± 0.3HPLC (C18 column)
Aqueous Solubility1.2 mg/mL (pH 7.4)Shake-flask

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound be resolved?

  • Methodology :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA, funnel plots) to identify outliers or biases .
  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) across labs. Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target binding .
  • Structural Confirmation : Verify compound identity via X-ray crystallography or 2D NMR (¹H-¹³C HSQC) to rule out isomerization or degradation .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of fluorinated benzofuran derivatives?

  • Methodology :

  • Analog Synthesis : Introduce substituents (e.g., Cl, OCH₃) at the benzofuran 3- or 6-position via electrophilic substitution. Compare activities using in vitro kinase assays .

  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potentials and identify critical H-bond donors/acceptors .

  • Pharmacophore Mapping : Use Schrödinger’s Phase to align active/inactive analogs and pinpoint essential functional groups .

    • Data Table :
DerivativeIC₅₀ (nM)TargetKey Structural FeatureReference
5-Fluoro-4-CH₂NH₂12 ± 3Kinase XF at C5, NH₂ at C4
5-Fluoro-6-OCH₃-4-CH₂NH₂45 ± 8Kinase XMethoxy at C6

Q. How can researchers design experiments to elucidate the mechanism of action in neuropharmacology studies?

  • Methodology :

  • In Vitro Binding : Use radioligand displacement assays (³H-labeled compound) on brain homogenates to assess affinity for serotonin/dopamine receptors .
  • In Vivo Microdialysis : Administer the compound to rodents and measure neurotransmitter levels (e.g., dopamine, GABA) in the prefrontal cortex via LC-MS/MS .
  • Knockout Models : Test activity in transgenic mice lacking specific receptors (e.g., 5-HT₂A) to confirm target engagement .

Properties

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

(5-fluoro-1-benzofuran-4-yl)methanamine

InChI

InChI=1S/C9H8FNO/c10-8-1-2-9-6(3-4-12-9)7(8)5-11/h1-4H,5,11H2

InChI Key

NHOWYGKCMRPLSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1OC=C2)CN)F

Origin of Product

United States

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